8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Physicochemical profiling Drug-likeness Medicinal chemistry

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 2126161-11-1) is a heterocyclic small molecule belonging to the 2,2-dimethylchroman-4-ol family, characterized by a benzopyran core bearing a geminal dimethyl group at C2, a secondary alcohol at C4, and a primary aromatic amine at C8. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 g/mol, and it is commercially supplied at ≥95% purity as a versatile building block for medicinal chemistry and chemical biology research.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 2126161-11-1
Cat. No. B2721888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
CAS2126161-11-1
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C(=CC=C2)N)O)C
InChIInChI=1S/C11H15NO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6,12H2,1-2H3
InChIKeyWCXSNAHFUCWFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 2126161-11-1): Core Structure, Physicochemical Identity, and Procurement-Relevant Baseline for the 8-Amino-2,2-dimethylchroman-4-ol Scaffold


8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 2126161-11-1) is a heterocyclic small molecule belonging to the 2,2-dimethylchroman-4-ol family, characterized by a benzopyran core bearing a geminal dimethyl group at C2, a secondary alcohol at C4, and a primary aromatic amine at C8. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 g/mol, and it is commercially supplied at ≥95% purity as a versatile building block for medicinal chemistry and chemical biology research . The compound's computed topological polar surface area (TPSA) is 55.48 Ų, its calculated LogP is 1.86, and it possesses 3 hydrogen-bond acceptors, 2 hydrogen-bond donors, and zero rotatable bonds, distinguishing it from non-aminated and non-gem-dimethyl analogs in terms of polarity, conformational rigidity, and derivatization potential .

Why Generic Substitution Fails for 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: The Quantifiable Cost of Swapping the 8-Amino-2,2-dimethyl-4-chromanol Core for Non-Aminated or Non-Geminal Dimethyl Analogs


Generic substitution within the 2,2-dimethylchroman-4-ol class is not scientifically defensible because the three defining structural features—the 8-amino group, the geminal 2,2-dimethyl motif, and the 4-hydroxyl—cooperatively govern the molecule's physicochemical and pharmacological profile. Removing the 8-amino substituent (as in the comparator 2,2-dimethylchroman-4-ol, CAS 71649-83-7) causes the TPSA to drop from 55.48 Ų to 29.46 Ų and eliminates two hydrogen-bond donor/acceptor sites, fundamentally altering aqueous solubility, target recognition, and synthetic derivatization logic . Conversely, removing the gem-dimethyl group (as in 8-aminochroman-4-ol, CAS 1423033-30-0) reduces LogP from 1.86 to 1.08 and decreases molecular weight from 193.24 to 165.19, thereby compromising metabolic stability and lipophilicity—effects that are well-documented for the gem-dimethyl motif as a metabolic shield and conformational restrictor . Even a regioisomeric shift of the amino group from C8 to C6 (6-amino-2,2-dimethylchroman-4-ol, CAS 226922-89-0) ablates the intramolecular hydrogen-bonding capacity between the 8-NH2 and the pyran oxygen, altering the three-dimensional pharmacophore and synthetic reactivity . These are not interchangeable compounds; each structural deviation carries measurable and functionally consequential physicochemical penalties.

Quantitative Differential Evidence for 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


TPSA and Hydrogen-Bond Capacity: 8-Amino-2,2-dimethylchroman-4-ol vs. 2,2-Dimethylchroman-4-ol

The presence of the 8-amino group on the target compound more than doubles the topological polar surface area (TPSA) relative to the non-aminated comparator 2,2-dimethylchroman-4-ol (CAS 71649-83-7), while also increasing hydrogen-bond acceptor count from 2 to 3 and donor count from 1 to 2 . This structural difference is a primary driver of aqueous solubility and target-binding capacity, making the two compounds functionally non-interchangeable in any assay or synthesis where polarity matters.

Physicochemical profiling Drug-likeness Medicinal chemistry

LogP and Lipophilicity: Impact of the Geminal Dimethyl Group on Partition Coefficient vs. Non-Gem-Dimethyl Analog

The geminal 2,2-dimethyl substituent elevates the computed LogP of the target compound by approximately 0.78 log units relative to 8-aminochroman-4-ol (CAS 1423033-30-0), which lacks the gem-dimethyl motif . This increase in lipophilicity is consistent with the well-characterized effect of gem-dimethyl groups on enhancing membrane permeability and protecting against oxidative metabolism at the adjacent carbon center, as comprehensively reviewed by Talele (2018) [1].

Lipophilicity Metabolic stability SAR studies

Conformational Rigidity: Zero Rotatable Bonds as a Determinant of Entropic Binding Efficiency vs. Flexible Analogs

The target compound possesses zero rotatable bonds (RB = 0), a consequence of the fused benzopyran ring system combined with the gem-dimethyl substitution at C2 and the absence of flexible side chains . In contrast, common analogs with alkylamino substituents at the 4-position (e.g., 4-amino-2,2-dimethylchroman derivatives studied by Pirotte et al.) typically exhibit 1–3 rotatable bonds [1]. This complete conformational restriction pre-organizes the molecule in its bioactive conformation, reducing the entropic penalty upon target binding—a principle widely exploited in fragment-based and structure-based drug design.

Conformational restriction Binding entropy Fragment-based drug design

Regioisomeric Differentiation: 8-Amino vs. 6-Amino Positioning on the Chroman Scaffold and Intramolecular Hydrogen-Bonding Capacity

The 8-amino group is positioned ortho to the pyran ring oxygen, creating the potential for a six-membered intramolecular hydrogen bond (N–H···O) that is geometrically impossible for the 6-amino regioisomer (CAS 226922-89-0) . This ortho-amino-ether motif is known in medicinal chemistry to influence basicity, nucleophilicity, and metal-chelation behavior. In the context of the Razafimbelo et al. (1998) study, 8-amino-2,2-dimethyl-2H-chromenes served as key precursors for Schiff-base formation and subsequent cyclization to pyranophenanthridines with cytotoxic activity against L1210 and HT29 cell lines, demonstrating that the 8-amino position enables unique synthetic transformations not accessible from the 5-, 6-, or 7-amino isomers [1].

Regioisomerism Intramolecular H-bond Pharmacophore geometry

Class-Level Butyrylcholinesterase (BuChE) Inhibition: Gem-Dimethylchroman-4-ol Family Activity Range as a Benchmark for Alzheimer's Disease Lead Discovery

Moutayakine et al. (2022) demonstrated that the gem-dimethylchroman-4-ol family, to which the target compound structurally belongs, inhibits equine serum butyrylcholinesterase (eqBuChE) with IC50 values in the range of 2.9–7.3 µM, placing these compounds in the same potency range as clinically used BuChE inhibitors [1]. The structurally related gem-dimethylchroman-4-amine sub-family showed eqBuChE inhibition in the range of 7.6–67 µM, indicating that the 4-hydroxyl-to-4-amine substitution reduces potency. The target compound, bearing both an 8-amino and a 4-hydroxyl group, represents a hybrid scaffold capable of exploring SAR at two distinct positions simultaneously. Importantly, these compounds were shown to be mixed-type inhibitors with drug-like pharmacokinetic profiles predicted by Swiss-ADME, and they demonstrated selectivity for BuChE over acetylcholinesterase [1].

Butyrylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Dual Orthogonal Derivatization Handles: Simultaneous 8-Amino and 4-Hydroxyl Functionalization Capacity vs. Mono-Functional Analogs

The target compound uniquely provides two chemically orthogonal derivatization sites on the chroman scaffold: a nucleophilic primary aromatic amine at C8 (suitable for amide coupling, sulfonamide formation, reductive amination, and diazotization) and a secondary alcohol at C4 (suitable for esterification, etherification, oxidation to ketone, or Mitsunobu reactions) . In contrast, the closest commercially available comparators each lack one of these two handles: 2,2-dimethylchroman-4-ol (CAS 71649-83-7) lacks the amino group entirely , while 8-aminochroman-4-ol (CAS 1423033-30-0) provides both handles but without the metabolic and conformational benefits of the gem-dimethyl group . The 6-amino regioisomer (CAS 226922-89-0) provides both functional groups but with altered geometry precluding the ortho-amino-ether intramolecular H-bond . No other single commercially available chroman-4-ol scaffold simultaneously offers 8-NH2, 4-OH, and 2,2-gem-dimethyl substitution.

Parallel synthesis Chemical library Fragment elaboration

High-Value Application Scenarios for 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Derived Directly from Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery for BuChE-Targeting Alzheimer's Disease Programs

The class-level evidence from Moutayakine et al. (2022) establishes that gem-dimethylchroman-4-ols inhibit eqBuChE with IC50 values of 2.9–7.3 µM, while the 4-amine sub-family shows reduced potency (7.6–67 µM) [1]. The target compound uniquely retains the potency-associated 4-OH group while adding an 8-NH2 substituent not explored in the published study. Its TPSA of 55.48 Ų and zero rotatable bonds make it an ideal fragment for structure-based design, where the 8-NH2 can be elaborated to probe an unexplored vector of the BuChE active site without introducing conformational flexibility. Procurement of this scaffold enables rapid generation of 8-N-substituted analogs via amide coupling or reductive amination, potentially improving potency beyond the reported 2.9 µM floor while maintaining the favorable drug-like properties (Swiss-ADME) documented for the chemotype [1].

Parallel Library Synthesis Exploiting Dual Orthogonal Handles for Kinase, GPCR, or Epigenetic Target Screening Cascades

The simultaneous presence of an 8-NH2 (nucleophilic amine) and a 4-OH (secondary alcohol) on a rigid chroman scaffold with zero rotatable bonds [1] enables true parallel diversification without protecting-group interference. The 4-OH can be selectively oxidized to the corresponding ketone or derivatized via Mitsunobu chemistry, while the 8-NH2 can independently undergo amide, sulfonamide, or urea formation. This orthogonality eliminates the need for multiple synthetic intermediates and is not available from the non-aminated analog (2,2-dimethylchroman-4-ol, which provides only the 4-OH handle) or the non-gem-dimethyl analog (8-aminochroman-4-ol, which lacks the metabolic stability and LogP enhancement conferred by the gem-dimethyl group) . The target compound therefore serves as a single procurement item enabling two-dimensional SAR exploration for screening cascades across diverse target classes.

Synthesis of Conformationally Locked Benzylchromenylamine and Pyranophenanthridine Chemotypes via Schiff-Base Formation at the 8-Amino Position

Razafimbelo et al. (1998) demonstrated that 8-amino-2,2-dimethyl-2H-chromenes undergo efficient Schiff-base condensation with substituted benzaldehydes, followed by LDA-mediated cyclization and spontaneous oxidation to yield pyranophenanthridines with cytotoxic activity against L1210 and HT29 cell lines [1]. The target compound, as the 3,4-dihydro (chroman) analog, provides the same 8-amino-2,2-dimethyl substitution pattern and can be similarly employed for Schiff-base formation. The 4-OH group offers an additional site for functionalization that was not available in the chromene precursors used by Razafimbelo, opening access to a broader chemical space of pyranophenanthridine analogs. The regioisomeric 6-amino or 7-amino chroman analogs would direct cyclization to different ring systems, making the 8-amino position critical for accessing the pyrano[3,2-b]phenanthridine topology specifically associated with cytotoxic activity in that study [1].

Metabolic Stability Optimization in Lead Series by Exploiting the Gem-Dimethyl Shield Effect

The gem-dimethyl group is a well-established structural motif for improving metabolic stability by sterically shielding adjacent metabolically labile positions from cytochrome P450 oxidation and glucuronidation [1]. In the target compound, the gem-dimethyl group at C2 blocks oxidative metabolism at the adjacent C3 position and simultaneously restricts conformational freedom (RB = 0) . The 0.78 LogP unit increase conferred by the gem-dimethyl group relative to 8-aminochroman-4-ol further suggests improved membrane permeability. For lead optimization programs where a non-gem-dimethyl chroman-4-ol hit has shown target engagement but poor pharmacokinetics, the target compound serves as a direct and structurally validated replacement that addresses both metabolic stability and permeability liabilities without requiring de novo scaffold hopping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.